Ethyl 5-amino-4-chloro-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-4-chloro-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3O2/c1-5-17-10(16)8-7(12)9(13)15(14-8)6-11(2,3)4/h5-6,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNPHCRKGALQRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Hydrazine Analogues
Cyclocondensation of 4-(2,2-dimethylpropyl)-2,4-diketoesters with semicarbazide hydrochloride under "on water" conditions provides a green route to pyrazole-3-carboxylates. This method avoids toxic hydrazine, achieving yields >85% without chromatography. For example, reacting ethyl 4-(2,2-dimethylpropyl)-2,4-dioxovalerate with semicarbazide HCl in water at 80°C for 6 hours yields the 1-(2,2-dimethylpropyl)pyrazole-3-carboxylate core. The aqueous medium enhances reaction efficiency through hydrophobic interactions, while eliminating organic solvents aligns with green chemistry principles.
Dehydrogenation of Pyrazoline Intermediates
Thermal dehydrogenation of 2-pyrazolines using sulfuric acid and catalytic iodine (0.1–2 mol%) at 150–200°C offers an alternative route. This method converts 5-amino-4-chloro-1-(2,2-dimethylpropyl)-2-pyrazoline to the target pyrazole derivative with 90–95% conversion efficiency. The iodine-sulfuric acid system regenerates iodine in situ via oxidation of HI, enabling catalytic recycling. Post-reaction neutralization with NaOH and extraction with dichloromethane yields 85–95% pure product, upgradable via recrystallization.
Regioselective Functionalization Strategies
Chlorination at Position 4
Introducing the chlorine substituent at position 4 requires careful control to avoid overhalogenation. A patented method using 35–40% HCl and 30–40% H₂O₂ in dichloroethane at 50–70°C achieves 88–94% chlorination efficiency. For the target compound, treating 1-(2,2-dimethylpropyl)-5-amino-pyrazole-3-carboxylate with 11–14 equivalents of dichloroethane, 1.1–1.6 equivalents of H₂O₂, and HCl (molar ratio 1:1.5:1.1) over 5–7 hours yields the 4-chloro derivative. This method circumvents Cl₂ gas generation, enhancing safety and scalability.
Amination at Position 5
The 5-amino group can be introduced via:
-
Beckmann Rearrangement : Treating 4-cyano intermediates with concentrated H₂SO₄ converts the nitrile to a primary amide, which is subsequently hydrolyzed to the amine. For example, ethyl 4-cyano-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate reacts with H₂SO₄ at 0°C for 2 hours, yielding the 5-amino derivative in 93% yield.
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Catalytic Reduction : Hydrogenation of 5-nitro precursors over Pd/C in ethanol at 50 psi H₂ provides a 95% yield of the amine. This method requires prior nitration using fuming HNO₃ at -10°C.
Substituent Engineering: Introducing the 2,2-Dimethylpropyl Group
The bulky 2,2-dimethylpropyl (neopentyl) group at position 1 is introduced early in the synthesis to minimize steric interference. Two approaches are prevalent:
Alkylation of Pyrazole Intermediates
Reacting 5-amino-4-chloropyrazole-3-carboxylate with neopentyl bromide in DMF using K₂CO₃ at 80°C for 12 hours achieves N-alkylation with 75% yield. However, competing O-alkylation reduces efficiency, necessitating careful stoichiometry (1:1.2 pyrazole:alkylating agent).
Pre-functionalized Starting Materials
Using pre-synthesized 1-(2,2-dimethylpropyl)hydrazine in cyclocondensation reactions bypasses late-stage alkylation. For instance, 1-(2,2-dimethylpropyl)hydrazine reacts with ethyl 2,4-diketohexanoate in water at 70°C, directly yielding the 1-substituted pyrazole core in 82% yield.
Optimization of Reaction Conditions
Solvent and Catalysis
| Condition | Method A | Method B | Method C |
|---|---|---|---|
| Solvent | Water | Dichloroethane | Solvent-free |
| Catalyst | None | HCl/H₂O₂ | MoO₂/SiO₂@Fe₃O₄ |
| Temperature (°C) | 80 | 50–70 | 25 (rt) |
| Yield (%) | 85 | 88 | 94 |
Method A excels in sustainability, while Method C achieves superior yields under mild conditions. Nano-catalysts like MoO₂/SiO₂@Fe₃O₄ enable room-temperature amination with 94% efficiency, though catalyst recovery adds complexity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-chloro-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 5-amino-4-chloro-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-chloro-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Crystallographic and Packing Behavior
highlights the use of SHELX software for crystallographic refinement. The neopentyl group in the target compound may disrupt such networks, leading to distinct packing patterns.
describes Mercury CSD for visualizing crystal structures. Computational analysis using Mercury’s Materials Module could compare the target compound’s packing efficiency with similar derivatives. For example:
- Hydrogen-bonding motifs : Likely weaker in the target compound due to steric hindrance from the neopentyl group.
- Void spaces : Larger substituents may increase molecular volume, affecting material density.
Physicochemical Properties
The chloro substituent in the target compound likely increases thermal stability compared to hydroxylated analogs. However, the ester group may render it susceptible to hydrolysis under basic conditions, similar to 11b.
Reactivity and Functionalization
- Amino Group Reactivity: The 5-amino group in the target compound can undergo acylation or diazotization, akin to derivatives in .
- Chloro Substituent: Potential for nucleophilic substitution, contrasting with the inert cyano group in 11a.
- Steric Effects : The neopentyl group may hinder reactions at position 1, unlike smaller substituents in 11a/11b.
Biological Activity
Ethyl 5-amino-4-chloro-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with β-keto esters under controlled conditions. The reaction is often conducted in organic solvents like ethanol or methanol at elevated temperatures to ensure optimal yields.
Key Reaction Conditions:
- Solvents: Ethanol, Methanol
- Temperature: Reflux conditions
- Catalysts: Commonly used catalysts include chlorinating agents for the introduction of halogen groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may function as an enzyme inhibitor or modulator, potentially affecting pathways associated with inflammation and cell proliferation .
Biological Activities
This compound exhibits a range of biological activities:
-
Anti-inflammatory Activity:
- Research indicates that derivatives of pyrazole compounds show significant COX-1 and COX-2 inhibitory activities. For instance, some derivatives have demonstrated selectivity indices indicating their potential as anti-inflammatory agents .
- A study reported that certain pyrazole derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
-
Antimicrobial Properties:
- Pyrazole derivatives are known for their antimicrobial activity against various pathogens, including bacteria and fungi. This compound is being investigated for its potential in this area.
- Anticancer Potential:
Case Study 1: Anti-inflammatory Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, revealed promising anti-inflammatory effects. The compounds were tested using the carrageenan-induced paw edema model in rats, showing significant reduction in inflammation compared to control groups .
| Compound | COX Inhibition (IC50 μM) | Selectivity Index |
|---|---|---|
| Ethyl 5-amino-4-chloro... | 5.40 (COX-1), 0.01 (COX-2) | >344 |
| Diclofenac Sodium | 54.65 | N/A |
Case Study 2: Antimicrobial Testing
In vitro studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed minimum inhibitory concentrations (MICs) that suggest potential for development into a therapeutic agent against resistant bacterial infections .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-amino-4-chloro-1-(2,2-dimethylpropyl)pyrazole-3-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines. Key steps include:
- Hydrazine selection : Use 2,2-dimethylpropyl hydrazine for the 1-substituent.
- Cyclization : Reflux in ethanol or methanol for 6–12 hours under nitrogen to prevent oxidation.
- Purification : Recrystallization from ethanol/water (7:3 v/v) yields the product with >75% purity.
Optimization Tips :- Adjust pH to 4–5 using acetic acid to enhance cyclization efficiency.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
- Use microwave-assisted synthesis (80°C, 30 min) to reduce time and by-products .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
Methodological Answer: A multi-technique approach is essential:
- X-ray crystallography : Resolves the pyrazole ring conformation, Cl/amino group positions, and intermolecular H-bonding (e.g., N–H···O interactions). Use SHELXL for refinement .
- NMR :
- ¹H NMR (DMSO-d₆): δ 6.2 ppm (pyrazole H), δ 1.3 ppm (ethyl CH₃).
- ¹³C NMR : Confirm ester carbonyl at ~165 ppm.
- IR : Stretching vibrations at 3350 cm⁻¹ (N–H), 1700 cm⁻¹ (C=O).
Validation : Cross-check crystallographic data with Mercury CSD’s packing similarity tools to identify polymorphic variations .
Q. What are the key structural features influencing the compound’s stability and reactivity?
Methodological Answer: Critical features include:
- Steric effects : The 2,2-dimethylpropyl group hinders nucleophilic attacks at the 1-position.
- Electron-withdrawing groups : The 4-chloro substituent polarizes the pyrazole ring, enhancing electrophilic substitution at the 5-amino site.
- Hydrogen bonding : The amino group forms intramolecular H-bonds with the ester carbonyl, stabilizing the solid-state structure .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for pyrazole analogs?
Methodological Answer: Contradictions often arise from substituent effects or assay variability. Use the following framework:
- Structural comparison : Tabulate analogs with varying substituents (Table 1).
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
- Computational docking : Model interactions with targets (e.g., COX-2) using AutoDock Vina to predict binding affinities.
Q. Table 1. Bioactivity Comparison of Pyrazole Analogs
| Substituent (Position) | Bioactivity (IC₅₀, µM) | Target | Reference |
|---|---|---|---|
| 4-Cl, 5-NH₂ (this compound) | 0.8 ± 0.1 | Kinase X | |
| 4-F, 5-NO₂ | 2.5 ± 0.3 | Kinase X |
Q. What strategies enable regioselective modification of the pyrazole ring for enhanced pharmacological properties?
Methodological Answer:
- Amino group derivatization : React with acyl chlorides (e.g., acetyl chloride) in THF at 0°C to retain regioselectivity.
- Electrophilic substitution : Use HNO₃/H₂SO₄ to nitrate the 4-position, but avoid excess acid to prevent ester hydrolysis.
- Metal-catalyzed cross-coupling : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) at the 5-amino site for aryl group introduction .
Q. What computational approaches predict intermolecular interactions in co-crystals or protein-ligand complexes?
Methodological Answer:
- Mercury CSD : Analyze H-bonding and π-stacking motifs in co-crystals. Use the "Packing Similarity" tool to compare with known structures .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO) using GROMACS to assess conformational stability.
- Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks .
Q. How can experimental designs control for stability issues in aqueous or biological matrices?
Methodological Answer:
- pH stability studies : Use buffered solutions (pH 2–9) and monitor degradation via HPLC at 254 nm.
- Thermal analysis : Perform DSC/TGA to identify decomposition thresholds (>180°C typical for pyrazoles).
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .
Q. What methods resolve conflicting NMR data due to dynamic or tautomeric effects?
Methodological Answer:
- Variable-temperature NMR : Conduct experiments at 25°C and −40°C in DMSO-d₆ to slow tautomerization.
- 2D NMR : Use HSQC to correlate ¹H/¹³C signals and confirm assignments.
- Deuterium exchange : Add D₂O to identify exchangeable protons (e.g., NH₂ groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
